N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine
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Overview
Description
N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17NO. This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzyl ring, which is further connected to a prop-2-en-1-amine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)prop-2-en-1-amine
- N-(3-Methylbenzyl)prop-2-en-1-amine
- N-(2-Methoxy-4-methylbenzyl)prop-2-en-1-amine
Uniqueness
N-(2-Methoxy-3-methylbenzyl)prop-2-en-1-amine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[(2-methoxy-3-methylphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-4-8-13-9-11-7-5-6-10(2)12(11)14-3/h4-7,13H,1,8-9H2,2-3H3 |
InChI Key |
DTCKLHNTGKDXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCC=C)OC |
Origin of Product |
United States |
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